molecular formula C14H13N3O2S B2961047 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide CAS No. 2415554-99-1

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2961047
CAS No.: 2415554-99-1
M. Wt: 287.34
InChI Key: BLHOTVCAJRTANN-UHFFFAOYSA-N
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Description

Structure and Properties:
The compound features a thiophene-2-carboxamide core linked via a methylene group to a furan ring substituted at position 5 with a 1-methyl-1H-pyrazol-5-yl moiety. Its molecular formula is C₁₅H₁₄N₃O₂S, with a molecular weight of 300.36 g/mol. Key functional groups include:

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17-11(6-7-16-17)12-5-4-10(19-12)9-15-14(18)13-3-2-8-20-13/h2-8H,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHOTVCAJRTANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methylhydrazine with an appropriate diketone under acidic conditions.

    Synthesis of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of an acid catalyst.

    Coupling of the pyrazole and furan rings: This step involves the formation of a C-C bond between the pyrazole and furan rings, typically using a palladium-catalyzed cross-coupling reaction.

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of an acid catalyst.

    Coupling of the furan and thiophene rings: This step involves the formation of a C-C bond between the furan and thiophene rings, typically using a palladium-catalyzed cross-coupling reaction.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the thiophene ring with an appropriate amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.

    Industry: The compound can be used as a precursor for the synthesis of materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by binding to its active site, or it may activate a receptor by binding to its ligand-binding domain.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural similarities and differences with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
Target Compound C₁₅H₁₄N₃O₂S 300.36 Thiophene carboxamide, furan, 1-methylpyrazole Not explicitly reported -
N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (14) C₁₇H₁₇N₃O₂S 335.40 Thiophene carboxamide, pyrazole, methoxyethyl Potential antimicrobial (structural inference)
AZD9668 (Alvelestat) C₂₄H₂₂F₃N₅O₃S 529.52 Trifluoromethyl, pyridine, carboxamide Human neutrophil elastase (HNE) inhibitor
V003-1128 C₂₇H₂₃N₃O₃S 469.56 Phenoxy, benzyl, thiophene carboxamide Screening compound (activity unspecified)

Key Observations

Bioactivity Potential: The thiophene carboxamide group in the target compound and ’s antimicrobial analog (active against S. aureus and E. coli) suggests possible antibacterial properties, though this requires experimental validation . AZD9668’s pyridine and trifluoromethyl groups enhance its enzyme inhibition profile, a feature absent in the target compound, which may limit similar applications .

Structural Modifications and Physicochemical Properties: Lipophilicity: The target compound’s furan-pyrazole system likely increases lipophilicity compared to polar analogs like V003-1131 (), which contains fluorophenoxy and methoxyethyl groups . Metabolic Stability: The absence of electron-withdrawing groups (e.g., trifluoromethyl in AZD9668) may reduce metabolic stability in vivo.

Synthetic Complexity :

  • The target compound’s synthesis is likely less complex than AZD9668, which requires multiple steps for trifluoromethyl and pyridine incorporation .

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